molecular formula C8H9N3O4 B8390120 6-Methoxy-N-methyl-5-nitropicolinamide

6-Methoxy-N-methyl-5-nitropicolinamide

Cat. No. B8390120
M. Wt: 211.17 g/mol
InChI Key: OMINSMOHRVKXCS-UHFFFAOYSA-N
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Description

6-Methoxy-N-methyl-5-nitropicolinamide is a useful research compound. Its molecular formula is C8H9N3O4 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

6-methoxy-N-methyl-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C8H9N3O4/c1-9-7(12)5-3-4-6(11(13)14)8(10-5)15-2/h3-4H,1-2H3,(H,9,12)

InChI Key

OMINSMOHRVKXCS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The suspension of 6-methoxy-5-nitropicolinic acid (1 equiv), methylamine hydrochloride (2 equiv), sodium bicarbonate (2 equiv), HATU (2 equiv) in DMSO (1 M) was stirred at 25° C. for 15 h. The reaction mixture was quenched with saturated aqueous sodium chloride and then washed with ethyl acetate. The organic phase was combined and washed with saturated aqueous sodium bicarbonate. The organic layer was dried (anhydrous sodium sulfate), filtered, and concentrated. The crude product was purified by silica gel column chromatography (0-90% ethyl acetate (with 1% 1N ammonia in methanol) in hexane). Concentration of the desired fractions under reduced pressure afforded the title compound (85%) as a yellow solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 2.86 (d, J=4.73 Hz, 3 H) 4.17 (s, 3 H) 7.77 (dd, J=8.04, 0.79 Hz, 1 H) 8.54-8.60 (m, 1 H) 8.77 (m, J=4.10 Hz, 1 H); MS (ESI) m/z 212.2 [M+1]+.
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Synthesis routes and methods II

Procedure details

HATU (0.606 g, 1.594 mmol) was added to a solution of 6-methoxy-5-nitropicolinic acid (Preparation 190, 0.243 g, 1.226 mmol), DIPEA (0.320 mL, 1.840 mmol) and 2M methylamine solution in THF (1.2 mL, 2.453 mmol) in THF (3.3 mL). The reaction mixture was stirred at room temperature for 3 hours. Further methylamine (0.6 mL) was added and the mixture was stirred for 18 hours. The reaction was quenched with water and concentrated in vacuo. The aqueous phase was extracted with EtOAc (×2) and the combined organic layers were washed twice with water, dried (Na2SO4), filtered and concentrated in vacuo. The residue was purified by Biotage silica gel column chromatography eluting with DCM/EtOAc 99/1 to 90/10 to afford the title compound as a yellow solid (182 mg, 70%).
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70%

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